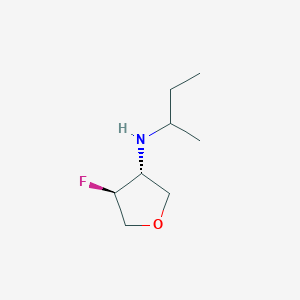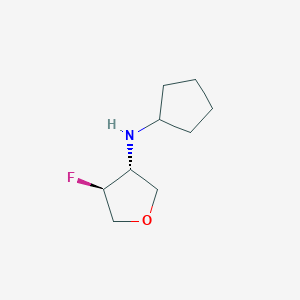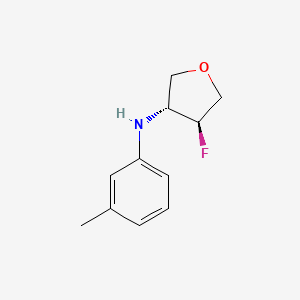![molecular formula C9H18ClN B1531918 2-Aza-spiro[5.4]decane hydrochloride CAS No. 1198286-88-2](/img/structure/B1531918.png)
2-Aza-spiro[5.4]decane hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-Aza-spiro[5.4]decane hydrochloride consists of two rings linked by one carbon atom . The IUPAC name for this compound is 2-azaspiro[4.5]decane hydrochloride .Physical And Chemical Properties Analysis
2-Aza-spiro[5.4]decane hydrochloride is a solid substance . It has a molecular weight of 175.7 . The compound should be stored in an inert atmosphere, under -20°C .Scientific Research Applications
Neuroprotective Therapeutics
2-Aza-spiro[5.4]decane hydrochloride: has shown promise in neuroprotective applications. It exhibits enhanced neurotrophic and neurogenic action in various models, including in vitro, ex vivo, and in vivo, and demonstrates robust neuroprotection in mouse acute cerebral stroke models . The compound’s effects are attributed to the activation of the TrkB-PI3K-AKT-CREB pathway, which is crucial for neuronal survival and function.
Anti-Neuroinflammatory Agent
This compound also displays significant anti-neuroinflammatory activity. It concurrently down-regulates pro-inflammatory cytokines IL-1α and IL-6, providing a unique molecule with a trinity of neuroactivities: neurotrophic, neurogenic, and anti-inflammatory . This makes it a potential therapeutic molecule to treat various neuropsychiatric disorders associated with neuroinflammation.
Antibiotic Properties
Known for its potent antibiotic properties, 2-Aza-spiro[5.4]decane hydrochloride is a pharmacologically active compound that has been extensively studied in medicinal chemistry. It belongs to the family of spiro compounds and is also referred to as ASD or lavendamycin.
Central Nervous System (CNS) Disorders
The compound has high potential for development as a versatile CNS therapeutic. It could be advanced to treat stroke, depression, and possibly other CNS disorders associated with attenuated neurotrophic/neurogenic activity, along with heightened neuroinflammation .
Scaffold for Drug Discovery
Spiro compounds like 2-Aza-spiro[5.4]decane hydrochloride are noted for their 3D structural properties and inherent rigidity, making them valuable scaffolds in drug discovery. They are particularly useful in the synthesis of biologically active compounds due to their complex and rigid frameworks .
properties
IUPAC Name |
7-azaspiro[4.5]decane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-2-5-9(4-1)6-3-7-10-8-9;/h10H,1-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCYNWHGDYJXPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1198286-88-2 | |
| Record name | 7-Azaspiro[4.5]decane, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1198286-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3R,4R)-4-[(4-methylpyrimidin-2-yl)sulfanyl]oxolan-3-ol](/img/structure/B1531839.png)


![(3S,4R)-4-[2-(thiophen-3-yl)ethynyl]pyrrolidin-3-ol](/img/structure/B1531845.png)



![N-[(1-fluorocyclopentyl)methyl]cycloheptanamine](/img/structure/B1531849.png)
![12-(Cyclopropylmethyl)-1,4-dioxa-9,12-diazadispiro[4.2.5.2]pentadecan-13-one](/img/structure/B1531851.png)
![[2-(3,4-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methylmethanamine](/img/structure/B1531853.png)
![N-[2-(2-methoxyphenyl)ethyl]oxan-4-amine](/img/structure/B1531856.png)

![tert-butyl (3R,4R)-3-hydroxy-4-[(4-hydroxyphenyl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B1531858.png)